2-METHOXY-3-THENOYLPYRIDINE
Overview
Description
2-METHOXY-3-THENOYLPYRIDINE is an organic compound that features a thiophene ring substituted with a methoxy group at the 2-position and a pyridine ring attached to a methanone group at the 3-position
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Thiophene derivatives are known to undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to changes in the target molecules, potentially altering their function. The specific interactions of this compound with its targets would need to be determined through further study.
Biochemical Pathways
Thiophene derivatives are involved in a variety of biochemical processes, and their effects can vary widely depending on the specific compound and its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-3-THENOYLPYRIDINE typically involves the formation of the thiophene and pyridine rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-3-THENOYLPYRIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of (2-Formylthiophen-3-yl)-pyridin-2-ylmethanone.
Reduction: Formation of (2-Methoxythiophen-3-yl)-pyridin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-METHOXY-3-THENOYLPYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyridine Derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine, which exhibit a wide range of pharmacological activities.
Uniqueness
2-METHOXY-3-THENOYLPYRIDINE is unique due to its combined thiophene and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2-methoxythiophen-3-yl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-8(5-7-15-11)10(13)9-4-2-3-6-12-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQYZJYUIWIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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